An In-Depth Technical Guide to 1,3-Bis(3-nitrophenyl)urea (CAS: 1234-21-5)
An In-Depth Technical Guide to 1,3-Bis(3-nitrophenyl)urea (CAS: 1234-21-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical entity is paramount for its successful application in research and development. This guide is crafted to provide not just a compilation of data on 1,3-Bis(3-nitrophenyl)urea, but a synthesized narrative that explains the "why" behind the "how." The structure of this document is intentionally fluid, designed to mirror the interconnected nature of chemical synthesis, characterization, and potential application. Every protocol and piece of data is presented within a self-validating framework, encouraging critical thinking and a thorough understanding of the compound's behavior. Our exploration of 1,3-Bis(3-nitrophenyl)urea will be grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for the scientific community.
Molecular Overview and Physicochemical Properties
1,3-Bis(3-nitrophenyl)urea is a symmetrical diaryl urea characterized by the presence of two nitrophenyl groups attached to a central urea moiety. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.
| Property | Value | Source |
| CAS Number | 1234-21-5 | |
| Molecular Formula | C₁₃H₁₀N₄O₅ | |
| Molecular Weight | 302.24 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | >300 °C (literature) | |
| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly) | [] |
| InChI | 1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |
| SMILES | [O-]c1ccc(NC(=O)Nc2ccc(cc2)=O)cc1 |
The high melting point suggests strong intermolecular forces, likely hydrogen bonding between the urea's N-H groups and the carbonyl oxygen, as well as π-π stacking of the aromatic rings. The nitro groups, being strongly electron-withdrawing, decrease the electron density of the aromatic rings and influence the acidity of the N-H protons of the urea linkage.
Synthesis of 1,3-Bis(3-nitrophenyl)urea: A Tale of Two Approaches
The synthesis of symmetrical diaryl ureas like 1,3-Bis(3-nitrophenyl)urea can be approached through two primary routes: the traditional phosgene-based method and more contemporary, safer phosgene-free alternatives.
The Classical Approach: Phosgene and its Derivatives
The reaction of an amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a well-established method for urea synthesis. This reaction proceeds through an isocyanate intermediate.
Caption: Phosgene-based synthesis of 1,3-Bis(3-nitrophenyl)urea.
Experimental Protocol (Phosgene-based - Illustrative):
This protocol is a generalized procedure and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
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Isocyanate Formation: Dissolve 3-nitroaniline (2 equivalents) in a suitable aprotic solvent (e.g., dry toluene).
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Cool the solution in an ice bath.
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Slowly bubble phosgene gas (1 equivalent) through the solution or add a solution of triphosgene (1/3 equivalent) dropwise. The reaction is exothermic and generates HCl gas.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Urea Formation: The in situ generated 3-nitrophenyl isocyanate will react with the remaining 3-nitroaniline.
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The product, 1,3-Bis(3-nitrophenyl)urea, will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dry under vacuum.
Causality: The use of a stoichiometric amount of phosgene (or its equivalent) relative to the amine is crucial. An excess of phosgene can lead to the formation of unwanted byproducts. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation of the urea product.
A Safer Alternative: Phosgene-Free Synthesis
Given the hazards associated with phosgene, phosgene-free methods are highly desirable. One such method involves the use of bis(o-nitrophenyl) carbonate as a carbonyl source.[2][3] This approach offers a milder and safer route to symmetrical diaryl ureas.
Caption: Phosgene-free synthesis using bis(o-nitrophenyl) carbonate.
Experimental Protocol (Phosgene-Free - Illustrative): [3]
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Dissolve 3-nitroaniline (2 equivalents) and bis(o-nitrophenyl) carbonate (1 equivalent) in a suitable solvent (e.g., toluene).
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product will precipitate from the solution.
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Collect the solid by filtration, wash with a suitable solvent to remove the 2-nitrophenol byproduct, and dry.
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Further purification can be achieved by recrystallization.
Causality: This method relies on the reactivity of the activated carbonate. The nitrophenyl leaving groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The reaction is driven to completion by the formation of the stable urea and the liberation of 2-nitrophenol.
Structural Elucidation and Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-H protons of the urea linkage (δ ~9-10 ppm). - A complex multiplet pattern in the aromatic region (δ ~7.5-8.5 ppm) corresponding to the protons of the two 3-nitrophenyl rings. The symmetry of the molecule simplifies the spectrum compared to an unsymmetrical diaryl urea. |
| ¹³C NMR | - A resonance for the carbonyl carbon of the urea (δ ~150-160 ppm). - Resonances for the aromatic carbons, with the carbon bearing the nitro group shifted downfield and the carbon attached to the nitrogen shifted upfield. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching vibration of the urea carbonyl group (~1650-1700 cm⁻¹). - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Characteristic strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹). |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 302.24 g/mol . - Fragmentation patterns corresponding to the loss of nitro groups, the cleavage of the urea linkage, and the formation of nitrophenyl fragments. |
Self-Validation: The presence of all these characteristic signals in the respective spectra provides a high degree of confidence in the successful synthesis and purity of 1,3-Bis(3-nitrophenyl)urea. Any significant deviation from these expected values would warrant further investigation and purification.
Potential Applications and Biological Significance: An Exploratory Outlook
While specific biological data for 1,3-Bis(3-nitrophenyl)urea is limited in the available literature, the broader class of diaryl ureas, particularly those bearing nitro groups, has garnered significant interest in medicinal chemistry.
Antimicrobial Activity
Diaryl ureas have been investigated for their antibacterial properties.[2] The presence of the urea pharmacophore, capable of forming hydrogen bonds, and the electron-withdrawing nitro groups may contribute to interactions with bacterial enzymes or other cellular targets. For instance, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests that 1,3-Bis(3-nitrophenyl)urea could be a candidate for similar investigations.
Anticancer Potential
The diaryl urea scaffold is a key structural feature in several approved anticancer drugs that function as kinase inhibitors.[4] The urea moiety is known to form crucial hydrogen bonds with the hinge region of protein kinases. The nitro groups, with their strong electron-withdrawing nature, can influence the electronic properties of the molecule and its ability to interact with biological targets. Studies on other bis-nitrophenyl urea derivatives have shown cytotoxic effects against various cancer cell lines.[5] Therefore, it is plausible that 1,3-Bis(3-nitrophenyl)urea could exhibit antiproliferative activity and warrants investigation in cancer research.
Caption: Potential biological activities of 1,3-Bis(3-nitrophenyl)urea.
Safety and Toxicological Profile
Specific toxicological data for 1,3-Bis(3-nitrophenyl)urea is not extensively available. However, based on its chemical structure, certain precautions should be taken.
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Nitroaromatic Compounds: Nitroaromatic compounds as a class are known to have potential toxic effects.[6] Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage.
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General Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 1,3-Bis(3-nitrophenyl)urea. Work should be conducted in a well-ventilated area or a fume hood.
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Toxicity of Related Compounds: A study on 1,3-bis(p-hydroxyphenyl)urea indicated relatively low acute toxicity.[7] However, the presence of nitro groups in the target compound may alter its toxicological profile.
A thorough toxicological assessment would be required before any in vivo applications.
Conclusion and Future Directions
1,3-Bis(3-nitrophenyl)urea is a readily accessible symmetrical diaryl urea with interesting physicochemical properties. While its biological activities have not been extensively explored, its structural similarity to known bioactive molecules suggests potential for applications in antimicrobial and anticancer research. This guide provides a foundational understanding of its synthesis, characterization, and potential areas of investigation. Future research should focus on:
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Developing and optimizing a scalable and safe synthesis protocol.
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Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.
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Conducting systematic biological screening to evaluate its antimicrobial and cytotoxic activities.
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Investigating its mechanism of action to identify potential cellular targets.
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Undertaking detailed toxicological studies to assess its safety profile.
By systematically addressing these areas, the full potential of 1,3-Bis(3-nitrophenyl)urea as a valuable tool in chemical biology and drug discovery can be unlocked.
References
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Waruwu, S. B., Harahap, U., Yuandani, Y., Purnomo, H., & Satria, D. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]
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Pasdar, H., Hedayati, S. B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules (Basel, Switzerland), 22(12), 2125. [Link]
- Cretu, C., Gaina, L., & Gaina, V. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Revista de Chimie, 60(10), 1075-1077.
- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2025). American Chemical Society.
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. (2021). Biointerface Research in Applied Chemistry.
- Güngör, T., & Alpan, A. S. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295.
- Toropov, A. A., Toropova, A. P., Raska, I., Leszczynska, D., & Leszczynski, J. (2014). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15739.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
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Human Metabolome Database. (2021). Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158). [Link]
- Perković, I., Butković, K., Martin-Kleiner, I., Kralj, M., & Zorc, B. (2016). Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 124, 827–840.
- Diaryl Urea: A Privileged Structure in Anticancer Agents. (2025).
- Structure-toxicity relationships of nitroarom
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
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- 2. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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